Diphenyl selenide
Overview
Description
Synthesis Analysis The synthesis of diphenyl selenide often involves the reaction of phenyl halides with selenium sources. A method for preparing unsymmetrical selenides has been developed, utilizing diphenyl diselenide and primary alkyl iodides and bromides in the presence of lanthanum metal, leading to the formation of alkyl phenyl selenides (Nishino et al., 2002). Another approach uses indium(I) iodide-mediated cleavage of diphenyl diselenide in a one-pot procedure to synthesize unsymmetrical diorganyl selenides (Ranu et al., 2003).
Molecular Structure Analysis Structural studies have been performed to understand the arrangements and bonding of diphenyl selenide derivatives. For example, X-ray crystallography has been used to determine the molecular structure of various selenium-containing compounds, providing insights into the spatial arrangement and electronic properties of these molecules (Bhasin et al., 2004).
Chemical Reactions and Properties Diphenyl selenide participates in various chemical reactions, demonstrating its versatility as a reagent. It can be used in indium(I) iodide-promoted cleavage and subsequent condensation with alkyl or acyl halides, facilitating the synthesis of diorganyl selenides and other compounds (Ranu & Mandal, 2004).
Scientific Research Applications
1. Inhibition of Microbial Biofilm Formation
- Summary of Application: Diphenyl diselenide derivatives have been found to inhibit the formation of microbial biofilms, which are involved in wound infections .
- Methods of Application: The study examined the in vitro minimal inhibitory concentration of a panel of differently substituted diselenides and their effectiveness in inhibiting biofilm formation and dispersing preformed microbial biofilm of various bacteria and yeast .
- Results: The compounds showed different antimicrobial activity, depending on the microorganism. All diselenides demonstrated a good antibiofilm activity against S. aureus and S. epidermidis .
2. Anticancer and Chemopreventive Activity
- Summary of Application: Selenides and diselenides, including Diphenyl selenide, have shown promising anticancer and chemopreventive activities .
- Methods of Application: Various organic selenocompounds, with diverse functional groups that contain selenium, have been reported to exhibit anticancer and/or chemopreventive activity .
- Results: The compounds selected in the study include promising antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic and radioprotective compounds, among other activities .
3. Methoxyselenenylation of Alkenes
- Summary of Application: Diphenyl diselenide is used in the methoxyselenenylation of alkenes .
- Methods of Application: It is used in the synthesis of the unsymmetrical diorganyl selenides, 1- (phenylselenomethyl)vinyl selenides, allylic phenyl selenides .
- Results: The specific results or outcomes of this application are not provided in the source .
4. Development of Silver-Selective Membrane Electrode
- Summary of Application: Diphenyl selenide has potential as a neutral carrier to develop silver-selective membrane electrode .
- Methods of Application: Diphenyl selenide undergoes oxidation to form selenoxides on treating with N -bromosuccinimide followed by alkaline hydrolysis .
- Results: The specific results or outcomes of this application are not provided in the source .
5. Antioxidant and Therapeutic Applications
- Summary of Application: Selenium compounds, including Diphenyl diselenide, have been found to have antioxidant properties and therapeutic applications. They have been used to treat various disease states including current COVID-19 and other respiratory viral infections, bipolar disorders, and hearing loss .
- Methods of Application: The selenium compounds are used in various biochemical systems, performing diverse functions like maintenance of health through various selenoenzymes, diagnostic, therapeutic functions and as targeted drug delivery system .
- Results: The compounds have shown inhibitory effect on HIV as well as diagnostic and therapeutic 75 Se labelled radiopharmaceuticals .
6. Material Science Applications
- Summary of Application: Binary or ternary metal selenides, including Diphenyl diselenide, have been utilized for applications like supercapacitors, photovoltaic, optoelectronic, H2 evolution by water splitting, solar cells, energy harvesting, sodium ion batteries (SIBs), etc .
- Methods of Application: The selenium compounds are used in various material science applications, serving for facilitating human life through various electronic devices, solar cells, H2 evolution catalysts, etc .
- Results: The specific results or outcomes of this application are not provided in the source .
7. Alleviation of Methylmercury Poisoning
- Summary of Application: Diphenyl diselenide has been found to alleviate methylmercury poisoning in grass carp .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes of this application are not provided in the source .
8. Conversion of Carbonyl Compounds
- Summary of Application: Diphenyl diselenide is used in the conversion of carbonyl compounds to their α,β-unsaturated analogs .
- Methods of Application: A reaction characteristic of Diphenyl diselenide is its reduction. Diphenyl diselenide + 2 Sodium → 2 Phenylselenide Sodium. Phenylselenide Sodium is a useful nucleophile used to introduce the phenylselenyl group by nucleophilic substitution of alkyl halides, alkyl sulfonates (mesylates or tosylates) and epoxides .
- Results: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
phenylselanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWTLCYLDRDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061551 | |
Record name | Diphenyl selenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl selenide | |
CAS RN |
1132-39-4 | |
Record name | 1,1′-Selenobis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-selenobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl selenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-selenobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenyl selenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl selenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diphenyl selenide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6MKC9X9CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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